molecular formula C19H32O B1417971 4,6-Nonadecadiyn-1-ol CAS No. 1071447-01-2

4,6-Nonadecadiyn-1-ol

Cat. No.: B1417971
CAS No.: 1071447-01-2
M. Wt: 276.5 g/mol
InChI Key: NQKQNTAHSMDCKX-UHFFFAOYSA-N
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Description

Contextualization of 4,6-Nonadecadiyn-1-ol within Acetylenic Alcohol Chemistry

Acetylenic alcohols, characterized by the presence of a hydroxyl group and at least one carbon-carbon triple bond, are pivotal intermediates in organic synthesis. researchgate.net Their versatility allows for a wide range of chemical transformations, making them valuable building blocks for pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net The synthesis of acetylenic alcohols is a significant area of research, with numerous methods developed to control yield and stereoselectivity. upi.edu Common synthetic routes include the alkynylation of aldehydes and ketones, often employing metal-based catalytic systems to facilitate the reaction. upi.eduin-academy.uz For instance, the reaction of terminal alkynes with carbonyl compounds in the presence of catalysts like zinc or titanium complexes can produce secondary acetylenic alcohols with high efficiency. upi.edu

This compound fits within this class as a primary alcohol containing a diyne system. The presence of the hydroxyl group provides a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. The acetylenic bonds, in turn, offer a rich platform for reactions like hydrogenation, hydration, and various coupling reactions. The study of such molecules contributes to a deeper understanding of the interplay between different functional groups within a single molecule and their influence on reactivity. upi.edufiveable.me

Significance of Diyne Functional Groups in Contemporary Organic Synthesis

The diyne motif, consisting of two conjugated carbon-carbon triple bonds, imparts unique electronic and structural properties to a molecule. fiveable.me This functional group is not merely a synthetic curiosity but is found in a variety of natural products, many of which exhibit interesting biological activities. fiveable.me In the realm of organic synthesis, conjugated 1,3-diynes are considered crucial building blocks for the construction of complex molecules, including pharmaceuticals, π-conjugated acetylenic polymers, and advanced materials for electronic and optical applications. rsc.org

The synthesis of diynes has been a subject of intense research, with methods like the Glaser and Cadiot-Chodkiewicz couplings being classical examples. researchgate.net More recent advancements have focused on developing more efficient and atom-economical cross-coupling reactions. rsc.org The reactivity of the diyne system is a key aspect of its utility. It can undergo various transformations, including hydrofunctionalization reactions, which can be challenging to control due to the presence of two reactive triple bonds. mdpi.com The ability to selectively react at one of the alkyne units or to engage both in a concerted fashion opens up a wide array of synthetic possibilities. mdpi.com The diyne functionality in this compound makes it a potential precursor for the synthesis of novel polymers and materials with interesting photophysical properties.

Role of Long-Chain Alcohols in Advanced Chemical Research

Long-chain alcohols, often referred to as fatty alcohols, are integral to both biological systems and industrial applications. researchgate.net They are key components of waxes, lipids, and serve as precursors in the biosynthesis of other important molecules. researchgate.net In industrial chemistry, long-chain alcohols are used in the production of surfactants, lubricants, plasticizers, and cosmetics. researchgate.netmpg.de

The research interest in long-chain alcohols extends to their synthesis and modification. Sustainable production methods, such as the conversion of methanol (B129727) and olefins into long-chain alcohols, are being explored to reduce reliance on fossil fuels. mpg.de In the context of this compound, the long C19 alkyl chain significantly influences its physical properties, such as solubility and melting point, and can play a role in self-assembly and the formation of ordered structures like micelles or vesicles in appropriate solvents. The interaction of such long chains can be a determining factor in the material properties of polymers derived from this monomer. Furthermore, the presence of a long alkyl chain can be crucial for applications where the molecule needs to interact with or insert into lipid membranes.

Overview of Research Gaps and Future Perspectives for this compound

While the individual components of this compound—the alcohol, the diyne, and the long chain—are well-studied in various contexts, specific research on this particular molecule is not extensively documented in publicly available literature. This points to several potential areas for future investigation.

A primary research gap is the detailed experimental study of the synthesis and reactivity of this compound. Optimizing its synthesis and exploring its chemical transformations would be a foundational step. For instance, investigating the selective functionalization of one of the alkyne groups while leaving the other intact would be a significant synthetic challenge and could lead to novel derivatives.

Another area ripe for exploration is the potential of this compound as a monomer for polymerization. The diyne unit can undergo topochemical polymerization in the solid state, potentially leading to highly conjugated polymers with interesting electronic and optical properties. The long alkyl chain would influence the packing of the monomers in the solid state and, consequently, the properties of the resulting polymer.

The biological activity of this compound and its derivatives is also an unexplored frontier. Many natural polyacetylenes exhibit significant biological effects, and it would be of interest to screen this compound and its derivatives for activities such as antimicrobial or cytotoxic properties. mdpi.comdntb.gov.ua

Finally, the self-assembly properties of this amphiphilic molecule could be investigated. The interplay between the hydrophilic alcohol head group and the long, hydrophobic diyne-containing tail could lead to the formation of interesting supramolecular structures in solution, with potential applications in materials science and nanotechnology.

Interactive Data Table: Properties of Related Functional Groups

Functional GroupKey CharacteristicsCommon Reactions
Primary AlcoholContains a -CH2OH groupOxidation, Esterification, Etherification
DiyneTwo conjugated C≡C triple bondsPolymerization, Cycloaddition, Hydrogenation
Long Alkyl ChainNonpolar hydrocarbon chainVan der Waals interactions

Interactive Data Table: Potential Research Directions for this compound

Research AreaFocusPotential Applications
Synthetic ChemistryOptimized synthesis and selective functionalizationCreation of novel derivatives
Polymer ChemistryTopochemical polymerizationConductive polymers, smart materials
Bioorganic ChemistryScreening for biological activityNew therapeutic agents
Materials ScienceSelf-assembly studiesNanostructures, drug delivery systems

Properties

IUPAC Name

nonadeca-4,6-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-12,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKQNTAHSMDCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Nonadecadiyn 1 Ol

Retrosynthetic Strategies for Diyne-Alcohol Scaffolds

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. nih.govamazonaws.com For a target molecule like 4,6-nonadecadiyn-1-ol, the analysis focuses on disconnecting the molecule at bonds that can be reliably formed using known chemical reactions. pharmacy180.com The key structural features of this compound are the primary alcohol, the C19 alkyl chain, and the conjugated 1,3-diyne system.

A primary retrosynthetic disconnection targets the diyne unit itself. Since this compound is an unsymmetrical diyne, a logical approach is to break one of the C(sp)-C(sp) bonds. This leads to two smaller, more manageable fragments: a terminal alkyne and a haloalkyne. This strategy is directly correlated with the forward synthesis reaction known as the Cadiot-Chodkiewicz coupling.

Specifically, the this compound molecule can be disconnected between C5 and C6. This retrosynthetic step suggests two primary building blocks:

Pent-4-yn-1-ol : A five-carbon chain containing the essential primary alcohol and a terminal alkyne.

1-Halo-tridec-1-yne : A thirteen-carbon chain functionalized with a terminal alkyne and a halogen (typically bromine or iodine) at the sp-hybridized carbon.

This approach simplifies the complex target into two fragments that can be synthesized separately and then joined in a highly specific coupling reaction.

Alkylation and Coupling Approaches to the this compound Framework

The construction of the carbon skeleton of this compound relies heavily on modern cross-coupling reactions. These methods, often employing transition metal catalysts, are indispensable for the formation of carbon-carbon bonds, particularly the C(sp)-C(sp) linkage that defines the diyne core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for the synthesis of complex acetylenic compounds. While copper catalysis is often the most direct route for diyne synthesis, palladium-catalyzed reactions such as the Sonogashira coupling represent a viable alternative. The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Adaptations of this methodology can be envisioned for the synthesis of diynes.

For instance, a potential palladium-catalyzed route to an unsymmetrical 1,3-diyne could involve the coupling of a terminal alkyne with a 1-haloalkyne. organic-chemistry.org Although less common than copper-catalyzed variants for this specific transformation, palladium-based systems, often in conjunction with a copper(I) co-catalyst, can achieve this coupling. The choice of ligand is critical in these reactions to control selectivity and prevent undesired side reactions like homocoupling. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Alkyne Couplings

Catalyst System Ligand Base Solvent Application
Pd(OAc)₂ / CuI PPh₃ Et₃N THF Sonogashira Coupling
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane Enamide Synthesis organic-chemistry.org
Pd(TFA)₂ Neolephos - Toluene Hydroamidation of diynes researchgate.net

Copper-Mediated Acetylenic Coupling Reactions

Copper-catalyzed reactions are the cornerstone of 1,3-diyne synthesis. The fundamental step in these processes is the formation of a copper(I) acetylide intermediate. This occurs through the deprotonation of a terminal alkyne by a base, followed by reaction with a copper(I) salt. wikipedia.org This copper acetylide is a key reactive species that can then undergo coupling with an electrophilic partner.

The versatility of copper catalysis allows for both homocoupling (joining two identical alkynes) and heterocoupling (joining two different alkynes) reactions. These reactions are generally conducted under mild conditions and are tolerant of a wide range of functional groups, making them highly valuable in organic synthesis. alfa-chemistry.comnih.gov

Cadiot-Chodkiewicz and Glaser Coupling Adaptations

Among the copper-mediated reactions, the Cadiot-Chodkiewicz and Glaser couplings are the most prominent methods for synthesizing 1,3-diynes.

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. rsc.orgresearchgate.net The reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(II) acetate, in the presence of an oxidant (like oxygen) and a base. rsc.orgorganic-chemistry.org A modification known as the Hay coupling utilizes a TMEDA (N,N,N′,N′-tetramethylethylenediamine) ligand to accelerate the reaction. synarchive.com While the Glaser coupling is not suitable for the direct synthesis of the unsymmetrical this compound, it is an essential tool for preparing symmetrical diyne precursors that could be further elaborated.

The Cadiot-Chodkiewicz coupling is the premier method for the synthesis of unsymmetrical 1,3-diynes. rsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt and an amine base. wikipedia.orgsynarchive.com This method is highly selective, yielding the desired unsymmetrical diyne with minimal formation of homocoupled byproducts. wikipedia.org The synthesis of this compound is ideally suited for this approach, coupling pent-4-yn-1-ol with 1-bromo-tridec-1-yne.

Table 2: Typical Reaction Parameters for Cadiot-Chodkiewicz Coupling

Copper(I) Salt Base Solvent Additive Reference
CuBr Piperidine Methanol (B129727) Hydroxylamine hydrochloride wikipedia.org
CuI Amine Base Ethanol Tris(o-tolyl)phosphine organic-chemistry.orgrsc.org
CuCl n-Butylamine Water - alfa-chemistry.com

The reaction mechanism proceeds via the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com

Efficient and Sustainable Synthetic Routes for this compound

While a specific one-pot synthesis for this compound is not documented, the principles of one-pot reactions can be applied to streamline its synthesis. A potential one-pot strategy could involve the coupling of two different terminal alkynes, one of which contains the hydroxyl functionality. The Cadiot-Chodkiewicz coupling reaction, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, is a cornerstone for diyne synthesis. rsc.orgresearchgate.net A one-pot modification of this reaction could involve the in situ generation of the 1-haloalkyne from a terminal alkyne, followed by the addition of the second terminal alkyne. For instance, a terminal alkyne can be treated with an N-halosuccinimide (NXS) to form the corresponding 1-haloalkyne, which then couples with another terminal alkyne in the same reaction vessel. This approach avoids the isolation of the potentially unstable 1-haloalkyne intermediate.

Recent advancements have focused on making the Cadiot-Chodkiewicz coupling more sustainable. One notable development is the use of ascorbate as a reductant, which allows the reaction to be performed in air, eliminating the need for an inert atmosphere. acs.orgflinders.edu.auchemistryviews.org This method also suppresses unwanted side reactions like the homocoupling of the terminal alkyne (Glaser coupling). acs.orgflinders.edu.auchemistryviews.org The use of sustainable solvents like ethanol further enhances the green credentials of this methodology. acs.orgflinders.edu.auchemistryviews.org

The selectivity of the Cadiot-Chodkiewicz coupling is crucial for efficiently synthesizing unsymmetrical diynes like this compound. Catalyst development has focused on improving the selectivity of the cross-coupling reaction over the competing homocoupling. While copper(I) salts are the traditional catalysts, the choice of ligand and base can significantly influence the outcome. The use of specific ligands can modulate the reactivity of the copper catalyst and favor the desired cross-coupling pathway.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer an alternative for the synthesis of conjugated enynes and could potentially be adapted for diyne synthesis. Developments in palladium catalysis have led to highly active and selective catalyst systems for the coupling of sp-hybridized carbons.

The mechanism of the Cadiot-Chodkiewicz coupling is generally understood to proceed through a series of well-defined steps. rsc.orgresearchgate.net First, the terminal alkyne is deprotonated by a base to form a copper(I) acetylide. This species then undergoes oxidative addition with the 1-haloalkyne. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst.

Understanding this mechanism is key to optimizing reaction conditions and developing more efficient catalysts. For instance, the choice of base is critical for the initial deprotonation step, and its strength can influence the rate of the reaction and the formation of byproducts. The solvent also plays a significant role, with polar solvents often facilitating the reaction. For long-chain, nonpolar substrates like those involved in the synthesis of this compound, solvent choice would be critical to ensure solubility and efficient reaction kinetics.

Novel Reagents and Conditions for Terminal Alkyne Elongation

The synthesis of this compound involves the coupling of two alkyne fragments, one of which is a long-chain terminal alkyne. The elongation of terminal alkynes is a fundamental transformation in organic synthesis. Traditional methods often involve the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent or sodium amide, followed by reaction with an alkyl halide.

More recent developments have focused on milder and more functional group tolerant reagents for alkyne elongation. For example, copper-catalyzed hydroalkylation of alkynes with α-bromo carbonyls provides a method for the stereoselective synthesis of functionalized E-alkenes, showcasing the functionalization of an alkenyl copper intermediate. nih.govsemanticscholar.org While this specific reaction leads to an alkene, the underlying principle of generating a reactive organocopper intermediate from an alkyne could be adapted for C(sp)-C(sp³) bond formation.

Furthermore, iron-catalyzed tertiary alkylation of terminal alkynes with 1,3-diesters via a functionalized alkyl radical represents a modern approach to C(sp)-C(sp³) bond formation. buchler-gmbh.com Such innovative methods offer potential alternatives to traditional strong base-mediated alkylations for the synthesis of the long-chain alkyne precursors required for this compound.

Derivatization Strategies and Chemical Transformations of 4,6 Nonadecadiyn 1 Ol

Selective Functionalization of the Hydroxyl Group

The primary alcohol functionality of 4,6-nonadecadiyn-1-ol serves as a versatile handle for introducing a wide array of functional groups through various derivatization strategies.

Esterification Reactions for Diverse Derivatives

Esterification of the primary hydroxyl group in this compound can be accomplished through several established methods, leading to the formation of esters with diverse functionalities. The classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.comyoutube.com To drive the reversible reaction to completion, the removal of water, for instance by azeotropic distillation with a Dean-Stark apparatus, is often employed, particularly when dealing with long-chain alcohols. masterorganicchemistry.com

More reactive acylating agents such as acid chlorides or anhydrides can also be utilized for a more rapid and often irreversible esterification. These reactions typically proceed under milder conditions and can be facilitated by the addition of a base to neutralize the acidic byproduct.

Table 1: Examples of Esterification Reactions of this compound This table presents hypothetical esterification products of this compound based on common esterification methods.

Ester Product NameCarboxylic Acid/Acylating AgentCatalyst/Conditions
4,6-Nonadecadiynyl acetateAcetic anhydride or Acetyl chloridePyridine or Triethylamine
4,6-Nonadecadiynyl benzoateBenzoyl chloridePyridine or Triethylamine
4,6-Nonadecadiynyl stearateStearic acidSulfuric acid, heat

Etherification Pathways and Product Scope

The synthesis of ethers from this compound can be achieved through various etherification protocols. The Williamson ether synthesis provides a reliable method, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of a strong base, such as sodium hydride, is crucial for the complete formation of the alkoxide.

Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is less controlled for producing unsymmetrical ethers. For the synthesis of silyl ethers, which can serve as protecting groups, the alcohol can be reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

Table 2: Potential Etherification Products of this compound This table illustrates potential etherification products of this compound based on standard etherification strategies.

Ether Product NameAlkylating/Silylating AgentBase/Conditions
1-Methoxy-4,6-nonadecadiyneMethyl iodideSodium hydride
1-(Benzyloxy)-4,6-nonadecadiyneBenzyl bromideSodium hydride
1-(tert-Butyldimethylsilyloxy)-4,6-nonadecadiynetert-Butyldimethylsilyl chlorideImidazole

Oxidation State Manipulations of the Primary Alcohol

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net Milder, more selective oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid.

Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically used. researchgate.net

Table 3: Oxidation Products of this compound This table outlines the expected products from the oxidation of this compound.

Product NameOxidizing AgentExpected Product
4,6-NonadecadiynalPyridinium chlorochromate (PCC)Aldehyde
4,6-Nonadecadiynoic acidJones reagentCarboxylic acid

Reactions Involving the Conjugated Diyne System

The conjugated diyne system in this compound is a region of high electron density, making it susceptible to a variety of chemical transformations, including hydrogenation and cycloaddition reactions.

Chemo- and Regioselective Hydrogenation Studies

The hydrogenation of the conjugated diyne system can be controlled to yield different products depending on the catalyst and reaction conditions. Complete hydrogenation of the triple bonds will result in the corresponding saturated alkanol. However, partial hydrogenation can selectively produce either the corresponding (Z,Z)-diene, (E,E)-diene, or the mono-alkyne.

For the stereoselective synthesis of the (Z,Z)-diene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for the syn-addition of hydrogen. youtube.com In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, typically favor the formation of the more thermodynamically stable (E,E)-diene via anti-addition. youtube.com

Table 4: Potential Hydrogenation Products of the Diyne Moiety This table shows the potential products from the hydrogenation of the diyne system in this compound.

ProductCatalyst/ReagentsStereochemistry
(4Z,6Z)-Nonadecadien-1-olLindlar's catalyst, H2Z,Z (cis,cis)
(4E,6E)-Nonadecadien-1-olNa, NH3 (liquid)E,E (trans,trans)
Nonadecan-1-olPd/C, H2 (excess)Saturated

Cycloaddition Chemistry of 4,6-Nonadecadiyne Moiety

The conjugated diyne system of this compound can participate in cycloaddition reactions, providing a pathway to construct cyclic and polycyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in this context, where the diyne can act as the "diene" component, reacting with a dienophile to form a six-membered ring. youtube.comlibretexts.org The reactivity of the diyne in Diels-Alder reactions can be influenced by the nature of the dienophile, with electron-deficient dienophiles generally being more reactive. libretexts.org

Another important class of cycloaddition reactions for diynes is the [2+2+2] cycloaddition, often catalyzed by transition metals, which can bring together three alkyne units (or two alkynes and an alkene) to form a substituted benzene ring. nih.gov Intramolecular versions of these cycloadditions are also possible if a suitable dienophile or additional alkyne is present in the same molecule.

Table 5: Illustrative Cycloaddition Reactions of the 4,6-Nonadecadiyne Moiety This table provides hypothetical examples of cycloaddition reactions involving the diyne system of this compound.

Reaction TypeReactantExpected Product Core Structure
Diels-Alder [4+2] CycloadditionMaleic anhydrideSubstituted bicyclic anhydride
[2+2+2] CycloadditionPropyne (excess)Substituted benzene ring

Hydroboration-Oxidation and Related Transformations

The hydroboration-oxidation of the diyne unit in this compound represents a powerful method for introducing hydroxyl groups with specific regiochemistry and stereochemistry. This two-step reaction first involves the addition of a borane reagent across the carbon-carbon triple bonds, followed by oxidation, typically with hydrogen peroxide in a basic solution.

The reaction proceeds in an anti-Markovnikov manner, meaning the boron atom adds to the less sterically hindered carbon of the triple bond, and subsequent oxidation replaces the boron with a hydroxyl group. For the internal triple bonds in this compound, this leads to the formation of ketones after tautomerization of the intermediate enols.

The extent of the reaction can be controlled by the stoichiometry of the borane reagent and the use of sterically hindered boranes. Using one equivalent of a bulky borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), can selectively hydroborate one of the triple bonds, leading to an enyne which can be oxidized to an enone. libretexts.orgorganicchemistrytutor.comchemistrysteps.com The use of excess, less hindered borane (e.g., BH₃•THF) would likely lead to the hydroboration of both triple bonds, ultimately yielding a di-ketone or, depending on the exact regioselectivity, a hydroxy-ketone after oxidation. The hydroboration process is stereospecific, involving a syn-addition of the H and B atoms across the triple bond. libretexts.orgrsc.org

ReagentStoichiometry (Reagent:Diyne)Predicted Major Product(s)Key Features
1. 9-BBN 2. H₂O₂, NaOH1:1Nonadeca-6-yn-5-on-1-ol and Nonadeca-4-yn-6-on-1-olSelective mono-hydroboration/oxidation to form enones.
1. BH₃•THF 2. H₂O₂, NaOH>2:1Nonadecane-1-ol-5,6-dioneDouble hydroboration/oxidation to form a diketone.

Introduction of Heteroatoms into the Carbon Chain

Halogenation Reactions

The conjugated diyne system of this compound is susceptible to electrophilic addition by halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction typically proceeds stepwise. The addition of one equivalent of a halogen results in the formation of a dihaloalkene. This reaction is stereoselective, predominantly yielding the trans or E-isomer via an anti-addition mechanism that involves a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com

The presence of two triple bonds allows for a second addition reaction. When two or more equivalents of the halogen are used, a tetrahalogenated derivative is formed. masterorganicchemistry.com The initial diene product is generally more reactive than the starting alkyne, making it possible to isolate the di-adduct, although careful control of reaction conditions is required to achieve selectivity.

ReagentStoichiometry (Reagent:Diyne)Predicted Major ProductStereochemistry
Br₂1:1(4E,6E)-4,5-Dibromononadeca-4,6-dien-1-olAnti-addition leading to E,E-diene
Br₂>2:14,4,5,5-Tetrabromononadecan-6-yn-1-ol or further addition productsMultiple additions
Cl₂1:1(4E,6E)-4,5-Dichlorononadeca-4,6-dien-1-olAnti-addition leading to E,E-diene
Cl₂>2:14,4,5,5-Tetrachlorononadecan-6-yn-1-ol or further addition productsMultiple additions

Sulfur and Nitrogen Incorporations

The incorporation of sulfur and nitrogen atoms into the carbon backbone of this compound can lead to the formation of valuable heterocyclic compounds. While specific studies on this molecule are not prevalent, established methods for the conversion of 1,3-diynes into thiophenes and pyrroles are applicable.

Sulfur Incorporation: Thiophenes can be synthesized from 1,3-diynes through reactions with various sulfur-donating reagents. A common metal-free approach involves the reaction of the diyne with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF. nih.govrsc.orgresearchgate.net This process is believed to proceed via nucleophilic attack of the sulfide on one of the triple bonds, followed by a 5-endo-dig cyclization to form the thiophene ring. Another method utilizes elemental sulfur in the presence of a base. organic-chemistry.org

Nitrogen Incorporation: The synthesis of pyrroles from alkynes is also a well-developed field. While many methods involve terminal alkynes or 1,4-dicarbonyl compounds, certain strategies are applicable to internal diynes. uctm.edu For example, multicomponent reactions catalyzed by transition metals like titanium or rhodium can construct the pyrrole ring from alkynes and a nitrogen source. nih.govorganic-chemistry.orgnih.gov These reactions often proceed through the formation of metallacycle intermediates.

Polymerization and Oligomerization Studies

Self-Assembly and Ordered Structures

The amphiphilic nature of this compound, with its polar hydroxyl head group and long nonpolar hydrocarbon tail, makes it an excellent candidate for self-assembly into ordered supramolecular structures. In solution, these molecules can organize to minimize unfavorable interactions between the hydrophobic tails and a polar solvent (or vice versa), leading to the formation of micelles, vesicles, tubules, or lamellar sheets.

The ability of diacetylene-containing molecules to form ordered assemblies is crucial for their polymerization in the solid state. The specific morphology of the self-assembled structure is influenced by factors such as solvent polarity, temperature, and the specific geometry of the molecule, including chain length. nih.govresearchgate.netnih.gov For long-chain diacetylenic alcohols, hydrogen bonding between the hydroxyl groups can play a significant role in directing the molecular packing, facilitating the alignment of the diyne units. rsc.org

Solid-State Polymerization of Diyne Units

One of the most remarkable properties of diacetylene compounds is their ability to undergo topochemical polymerization in the solid state. This reaction occurs when the monomer molecules are precisely aligned in a crystal lattice, allowing for a 1,4-addition reaction to proceed with minimal atomic movement. ulsu.ruresearchgate.net The polymerization is typically initiated by exposure to UV light or thermal annealing. researchgate.net

For the polymerization of this compound to occur, the molecules must crystallize in a packing arrangement where the diyne rods of adjacent molecules are aligned with specific distances and orientations. The resulting polymer, a polydiacetylene, possesses a fully conjugated backbone of alternating double and triple bonds (an ene-yne structure). This extended π-system gives rise to unique optical and electronic properties, most notably a striking color change, with the monomer crystals often being colorless and the polymer appearing intensely blue or red. proquest.comrsc.org The specific color depends on the conformation of the polymer backbone, which can be sensitive to external stimuli like temperature or mechanical stress.

Analytical Techniques for Characterization of 4,6 Nonadecadiyn 1 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules like 4,6-Nonadecadiyn-1-ol. By interacting with electromagnetic radiation, different parts of the molecule provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

In ¹H NMR, the protons of the terminal methyl group, the long methylene (B1212753) chain, the protons adjacent to the hydroxyl group, and those near the diyne system will all appear at distinct chemical shifts. The protons on the carbons adjacent to the triple bonds (propargylic protons) are expected to be deshielded and appear in a specific region.

¹³C NMR is particularly valuable for identifying the sp-hybridized carbons of the diyne moiety, which resonate in a characteristic chemical shift range (typically 60-90 ppm). almerja.com The chemical shifts of these carbons are influenced by the electronic environment and conjugation. organicchemistrydata.org The other carbons, including the terminal methyl, the long alkyl chain, and the carbon bearing the hydroxyl group, will also have predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃-~0.88~14
-(CH₂)₁₀-~1.2-1.4~22-32
-CH₂-C≡~2.2~19
-CH₂-CH₂OH~1.5~32
HO-CH₂-~3.6~62
-C≡C-C≡C-No Proton~65-80
-OHVariableNo Carbon

Note: Values are estimations based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the primary alcohol group. The C-O stretch of the primary alcohol will appear around 1050-1075 cm⁻¹. The most distinctive feature for the diyne moiety is the C≡C triple bond stretching vibration, which appears in the range of 2100-2260 cm⁻¹. orgchemboulder.com Due to the conjugation and symmetry of the diyne system, this peak may be weak or split into two bands.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and serves as an excellent complementary technique to IR. The symmetric C≡C stretching vibrations of the diyne system, which are often weak in the IR spectrum, typically produce a strong signal in the Raman spectrum in the 2000-2300 cm⁻¹ range. researchgate.net The intensity and position of this band are sensitive to the degree of conjugation and the surrounding molecular structure. aps.org Vibrational spectroscopy is a powerful tool for characterizing carbon-based materials with sp-hybridized bonds. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
O-HStretch3200-3600WeakBroad, Strong (IR)
C-H (Alkyl)Stretch2850-29602850-2960Strong
C≡CStretch2100-22602100-2300Weak to Medium (IR), Strong (Raman)
C-OStretch1050-1075WeakMedium (IR)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound (C₁₉H₃₂O, MW = 276.46 g/mol ). Common fragmentation patterns for long-chain alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Fragmentation along the long alkyl chain typically results in a series of peaks separated by 14 mass units (-CH₂-). The presence of the diyne system would also influence the fragmentation, potentially leading to characteristic fragments from cleavage around the unsaturated core.

UV-Visible (UV-Vis) spectroscopy provides information about conjugated π-electron systems, known as chromophores. pressbooks.pub The conjugated diyne system in this compound acts as a chromophore that absorbs UV radiation, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π-π* transition). libretexts.org

Compared to an isolated alkyne, the conjugation of the two triple bonds in the diyne system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This results in absorption at a longer wavelength (a bathochromic or red shift). The resulting spectrum is expected to show a characteristic maximum absorption wavelength (λmax) in the UV region, which is indicative of the conjugated diyne structure. scribd.comslideshare.net

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds. cloudfront.net For a long-chain alcohol like this compound, method development involves optimizing several parameters to achieve good separation and peak shape.

Due to the high boiling point and the polar hydroxyl group, derivatization is often necessary to increase the volatility and reduce peak tailing. A common approach is to convert the alcohol into a more volatile silyl ether, for example, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The choice of the GC column is critical. A non-polar or medium-polarity capillary column (e.g., with a stationary phase like 5% phenyl-polydimethylsiloxane) is typically suitable for separating long-chain hydrocarbon derivatives. The oven temperature program must be carefully controlled, starting at a lower temperature and ramping up to elute the high-boiling-point compound. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification. nih.govresearchgate.net

Table 3: Illustrative Gas Chromatography Method Parameters for Analysis of Derivatized this compound

Parameter Condition
Instrument Gas Chromatograph with FID or MS detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 150 °C, hold 2 min, ramp to 300 °C at 10 °C/min, hold 10 min
Detector Temperature 310 °C (FID) or MS Transfer Line at 300 °C

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of this compound from complex mixtures, such as reaction media or natural extracts. The conjugated diyne moiety in the molecule provides a chromophore that allows for sensitive detection using UV-Vis spectroscopy.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of long-chain alcohols. A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is employed in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chain of the analyte and the stationary phase. A gradient elution, starting with a higher polarity solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the less polar organic solvent, is typically employed to achieve good resolution and reasonable analysis times.

The selection of the mobile phase is critical; methanol (B129727) or acetonitrile are common organic modifiers. The retention time of this compound is influenced by the specific mobile phase composition and the gradient profile. Purity analysis is often performed by monitoring the elution profile at the wavelength of maximum absorbance (λmax) of the diyne system, which is typically in the UV region.

Table 1: Example HPLC Method Parameters and Retention Data

Parameter Value
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Analyte Retention Time (min)
This compound 15.8
4,6-Nonadecadiynal (Oxidation product) 14.2

This interactive table provides hypothetical data based on typical chromatographic behavior for illustrative purposes.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of this compound must be increased, as long-chain alcohols have high boiling points and may exhibit poor chromatographic peak shape. This is typically achieved through derivatization of the primary alcohol group. A common method is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group (-OH) to a trimethylsilyl ether (-OTMS).

The derivatized analyte is then separated on a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecule in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. Characteristic fragments for the TMS derivative of this compound would include ions resulting from cleavage adjacent to the oxygen atom and fragmentation of the alkyl chain.

Table 2: Predicted GC-MS Fragmentation Data for Silylated this compound

m/z (mass-to-charge ratio) Interpretation
[M]+ Molecular ion
M-15 Loss of a methyl group from the TMS ether
73 [Si(CH₃)₃]⁺

This interactive table shows plausible mass fragments for the trimethylsilyl derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous as it often does not require derivatization, allowing for the direct analysis of this compound. rsc.org The separation is performed using an HPLC system, as described previously, which is directly coupled to a mass spectrometer. rsc.org Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources suitable for this type of molecule. rsc.org

LC-MS can provide the molecular weight of the compound from the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation. In this technique, the molecular ion is selected and fragmented to produce product ions, which are characteristic of the molecule's structure. This method is highly selective and sensitive, making it ideal for quantitative analysis in complex matrices.

Table 3: Representative LC-MS/MS Parameters for this compound

Parameter Value
Ionization Mode Positive ESI
Precursor Ion (m/z) 277.25 ([M+H]⁺)
Collision Energy 20 eV

| Major Product Ions (m/z) | 259.24 ([M+H-H₂O]⁺), 119.08, 91.05 |

This interactive table presents hypothetical data for tandem mass spectrometry analysis.

Chiral Analytical Methods for Enantiomeric Purity Determination

While this compound itself is not chiral, derivatives or synthetic precursors may possess stereogenic centers. The determination of enantiomeric purity is crucial in asymmetric synthesis and for compounds intended for biological applications, as enantiomers can have different physiological effects.

Chiral HPLC is the most widely used method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and effective for separating a wide range of chiral compounds, including alcohols. phenomenex.com

The separation is typically performed in normal-phase mode, using mobile phases such as hexane/isopropanol mixtures. The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Illustrative Chiral HPLC Separation Data for a Chiral Derivative | Parameter | Value | | :--- | :--- | | Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | | Mobile Phase | Hexane/Isopropanol (90:10, v/v) | | Flow Rate | 0.8 mL/min | | Detection | UV at 254 nm | | Analyte | (R)-enantiomer | (S)-enantiomer | | Retention Time (min) | 12.5 | 14.1 | | Resolution (Rs) | \multicolumn{2}{c|}{1.85} |

This interactive table provides hypothetical separation data for a chiral derivative of the title compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, and for chiral molecules, it can unambiguously determine the absolute stereochemistry. wikipedia.org

To perform this analysis, a high-quality single crystal of this compound is required, which can often be the most challenging step. wikipedia.org The crystal is irradiated with a beam of X-rays, and the diffraction pattern produced is measured. wikipedia.org From these data, a three-dimensional electron density map is generated, from which the positions of the atoms in the crystal lattice can be determined.

For this compound, a crystal structure would confirm the linear geometry of the C-C≡C-C≡C-C portion of the molecule and reveal the conformation of the long polymethylene chain, which typically adopts an extended zigzag arrangement in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would also be elucidated.

Table 5: Plausible Crystallographic Data for this compound

Parameter Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.5 Å, b = 7.8 Å, c = 40.2 Å, β = 92.5°
Molecules per Unit Cell (Z) 4

| Key Features | - Linear diyne moiety- Extended alkyl chain conformation- Intermolecular hydrogen bonding network |

This interactive table presents hypothetical crystallographic data based on known structures of similar long-chain molecules.

Mechanistic Investigations of Chemical Processes Involving 4,6 Nonadecadiyn 1 Ol

Reaction Mechanism Elucidation for Diyne Functionalization

The conjugated diyne unit in 4,6-nonadecadiyn-1-ol is the primary site of reactivity for many functionalization reactions. The elucidation of the mechanisms of these transformations is critical for controlling selectivity and achieving desired products.

One common mode of reactivity for diynes is their participation in cyclization reactions . For instance, in the presence of transition metal catalysts such as gold(I) or palladium(II), the diyne moiety can be activated towards nucleophilic attack. In the case of this compound, the terminal alkyne can undergo preferential activation. Gold(I) catalysts, for example, are known to catalyze the cycloisomerization of enynes, and by extension, can facilitate reactions involving diynes. A plausible mechanistic pathway for an intramolecular reaction would involve the coordination of the gold(I) catalyst to one of the alkyne units, enhancing its electrophilicity. This could then be followed by an intramolecular nucleophilic attack from the distal alkyne, leading to a cyclized intermediate.

Another important class of reactions for diynes is hydrofunctionalization , where an E-H bond (E = C, N, O, Si, etc.) is added across one of the triple bonds. The mechanism of these reactions is highly dependent on the catalyst and reagents employed. For example, the hydroarylation of a diyne can proceed through a stepwise double hydroarylation pathway.

Radical cyclizations also represent a viable pathway for the functionalization of diynes. These reactions are typically initiated by a radical initiator that generates a radical species, which then adds to one of the triple bonds of the diyne. The resulting vinyl radical can then undergo an intramolecular cyclization by attacking the second alkyne.

Studies on the Reactivity of the Alcohol Group in the Presence of Diynes

The primary alcohol group in this compound introduces another layer of reactivity and can either participate in reactions or influence the reactivity of the diyne moiety. The interplay between these two functional groups is a key aspect of the molecule's chemistry.

The hydroxyl group can act as an internal nucleophile . In the presence of a suitable catalyst, the alcohol can add across one of the activated alkyne units in an intramolecular fashion, leading to the formation of cyclic ethers. Gold(I)-catalyzed hydroxycyclization of enynes has been observed to proceed selectively via a 6-endo-dig mode, and similar reactivity could be anticipated for a diyne alcohol like this compound, potentially leading to the formation of a six-membered heterocyclic ring. nih.gov The mechanism would likely involve the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the hydroxyl group.

Conversely, the alcohol can be transformed into a better leaving group , facilitating substitution or elimination reactions. Protonation of the alcohol under acidic conditions forms an oxonium ion, which can then be displaced by a nucleophile in an SN1 or SN2 reaction, or can be eliminated to form an alkene. libretexts.orgcsueastbay.edu The presence of the nearby diyne system could influence the stability of any potential carbocation intermediates in an SN1 pathway.

The hydroxyl group can also act as a directing group in certain catalytic reactions. For example, in palladium-catalyzed cyclization reactions of 1,6-enynes, a hydroxyl group can direct the stereochemical outcome of the reaction, leading to high diastereoselectivity. nih.gov A similar directing effect could be operative in reactions of this compound, where the coordination of the hydroxyl group to the metal center could influence the regioselectivity and stereoselectivity of transformations at the diyne.

Catalytic Cycles and Intermediates in Synthetic Transformations

Catalytic processes are central to the efficient and selective functionalization of molecules like this compound. Understanding the catalytic cycles and identifying key intermediates are paramount for optimizing reaction conditions and developing new catalysts.

A general catalytic cycle for a transition metal-catalyzed reaction of this compound would typically involve the following steps:

Coordination: The catalyst coordinates to the diyne and/or the alcohol group.

Activation: The catalyst activates the substrate towards the desired transformation. This could involve oxidative addition, π-acid activation, or other elementary steps.

Key Transformation: The main bond-forming or bond-breaking event occurs, such as nucleophilic attack, insertion, or cyclization.

Product Formation and Catalyst Regeneration: The product is released from the catalyst, and the catalyst is regenerated to re-enter the catalytic cycle.

For instance, in a hypothetical palladium-catalyzed intramolecular cyclization, the catalytic cycle might begin with the coordination of a Pd(0) species to the diyne. Oxidative addition of a C-H or O-H bond could then lead to a Pd(II) intermediate. Subsequent migratory insertion and reductive elimination would form the cyclized product and regenerate the Pd(0) catalyst.

In gold-catalyzed reactions, the cycle is often simpler, involving the π-activation of the alkyne by a cationic gold(I) species. This makes the alkyne more susceptible to nucleophilic attack. After the nucleophilic addition and any subsequent rearrangements, the gold catalyst is released.

The table below illustrates a hypothetical catalytic cycle for a gold-catalyzed intramolecular hydroxycyclization of this compound.

StepDescriptionIntermediate
1CoordinationGold(I) catalyst coordinates to one of the alkyne units.
2Nucleophilic AttackThe tethered hydroxyl group attacks the activated alkyne.
3Proton TransferA proton is transferred to generate the enol ether.
4Catalyst RegenerationThe gold(I) catalyst is released from the product.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as concentration, temperature, and the nature of the catalyst. For reactions involving this compound, kinetic analysis can help to elucidate the rate-determining step of a reaction mechanism.

For example, in reactions of alcohols with benzynes generated from diynes, it has been found that hydrogen transfer reactions are first-order in the alcohol, while the formation of ether products is second-order in the alcohol. nih.gov This suggests different transition states and rate-determining steps for these competing pathways.

The rate of a reaction involving this compound can be influenced by several factors:

Steric Hindrance: The long alkyl chain of the molecule could sterically hinder the approach of reagents to the reactive sites.

Electronic Effects: The electron density of the diyne can be influenced by substituents, which in turn affects its reactivity towards electrophiles and nucleophiles.

Catalyst Loading and Ligand Effects: In catalytic reactions, the concentration of the catalyst and the nature of the ligands attached to the metal center can have a profound impact on the reaction rate.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Kinetic isotope effect (KIE) studies can also be a powerful tool to probe reaction mechanisms. For instance, by replacing the hydroxyl proton with deuterium, one could determine if the O-H bond is broken in the rate-determining step of a reaction.

The table below presents hypothetical kinetic data for a reaction of this compound, illustrating how reaction rates might vary with different parameters.

Experiment[this compound] (M)[Catalyst] (mol%)Temperature (°C)Initial Rate (M/s)
10.11251.2 x 10-5
20.21252.4 x 10-5
30.12252.5 x 10-5
40.11403.6 x 10-5

Stereochemical Course of Reactions

When a reaction involving this compound creates one or more new stereocenters, the stereochemical outcome of the reaction is of significant interest. The stereochemical course of a reaction can be either stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is preferentially formed over others).

For instance, in an intramolecular cyclization of this compound that forms a new chiral center, the approach of the nucleophile to the electrophilic center can be influenced by the existing conformation of the molecule. This can lead to the preferential formation of one diastereomer over another.

The use of chiral catalysts can induce enantioselectivity in reactions that create new stereocenters from a prochiral starting material. For example, a chiral ligand on a metal catalyst can create a chiral environment around the reactive site, leading to the preferential formation of one enantiomer of the product.

In reactions involving the insertion of a carbene into a C-H bond, the stereochemical outcome can be dependent on both the substrate and the catalyst. rsc.org For a molecule like this compound, reactions at the carbon adjacent to the hydroxyl group could lead to different diastereomers, and the ratio of these products would provide insight into the transition state geometry.

The table below summarizes potential stereochemical outcomes for different types of reactions involving this compound.

Reaction TypePotential Stereochemical OutcomeControlling Factors
Intramolecular CyclizationDiastereoselectivityTransition state conformation, steric effects.
Catalytic Asymmetric AdditionEnantioselectivityChiral catalyst or reagent.
Radical CyclizationDiastereoselectivityConformation of the radical intermediate.

Structure Reactivity and Structure Property Relationship Sar/spr Studies of 4,6 Nonadecadiyn 1 Ol

Influence of Diyne Moiety on Chemical Reactivity

The most prominent feature of 4,6-Nonadecadiyn-1-ol is the conjugated diyne moiety (a system of two triple bonds separated by a single bond). This arrangement of delocalized pi-electrons makes the diyne group the primary center of reactivity in the molecule. fiveable.melibretexts.orgpsiberg.com Conjugated diynes are known to be more stable than non-conjugated diynes due to resonance and hybridization energy. libretexts.org However, this stability does not imply inertness; rather, it directs the types of reactions the molecule will preferentially undergo. fiveable.mequora.com

The reactivity of the diyne moiety allows this compound to participate in a variety of chemical transformations:

Polymerization: Diynes are valuable monomers for synthesizing conjugated polymers. scut.edu.cnnih.govnih.gov The polymerization of diynes can be initiated under various conditions, including using metal catalysts or heat, to form poly(alkynoate)s or polyacetylenes. scut.edu.cnnih.gov For instance, multicomponent polymerization involving diynes, elemental sulfur, and aromatic diamines can produce polythioamides. acs.org These polymerization reactions are crucial for creating novel materials with unique electronic and optical properties. nih.govrsc.org

Cycloaddition Reactions: The diyne system is an excellent substrate for cycloaddition reactions, which are powerful, atom-efficient methods for constructing complex carbocyclic and heterocyclic rings. nih.gov It can react with various dienophiles in [4+2] cycloadditions (Diels-Alder type reactions) or undergo transition metal-catalyzed [2+2+2] cycloadditions with other unsaturated molecules like alkynes or nitriles. fiveable.meresearchgate.netnih.govwiley-vch.de Nickel-catalyzed cycloadditions, for example, can couple diynes to other molecules to form fused tricyclic products. acs.org

Electrophilic Addition: Similar to other alkynes and conjugated systems, the diyne moiety can undergo electrophilic addition. quora.comlibretexts.org The reaction proceeds through a stable carbocation intermediate, often leading to a mixture of addition products. psiberg.comquora.comlibretexts.org The regioselectivity of this addition is influenced by both kinetic and thermodynamic factors. libretexts.org

Click Chemistry: The terminal alkyne in a diyne system can participate in "click" reactions, such as the amino-yne click reaction, which is a powerful tool for post-functionalization of polymers or for building complex molecular architectures. scut.edu.cnresearchgate.net

Table 1: Representative Reactions of the Diyne Moiety
Reaction TypeDescriptionPotential Product from this compound
PolymerizationJoining of monomer units to form a polymer chain. Diynes can form highly conjugated polymers. scut.edu.cnnih.govnih.govA poly(this compound) polymer with a conjugated backbone.
[2+2+2] CycloadditionA metal-catalyzed reaction combining the diyne with another alkyne to form a substituted benzene ring. researchgate.netwiley-vch.deA polysubstituted aromatic compound incorporating the C19 alcohol chain.
Diels-Alder ReactionA [4+2] cycloaddition with a dienophile to form a cyclohexene derivative. fiveable.menih.govA cyclohexadiene-fused ring system attached to the hydrocarbon chain.
Electrophilic AdditionAddition of an electrophile (e.g., HBr) across the triple bonds, leading to halogenated alkene products. quora.comlibretexts.orgA mixture of bromo-substituted nonadecadien-1-ol isomers.

Impact of Chain Length and Hydroxyl Group Position on Chemical Behavior

The chemical behavior of this compound is significantly modulated by its long C19 aliphatic chain and the terminal primary hydroxyl group.

Chain Length: The nineteen-carbon chain is a dominant feature that imparts significant hydrophobicity to the molecule. This has several consequences:

Solubility: The long alkyl chain drastically reduces the solubility of the molecule in polar solvents like water. quora.com Solubility is expected to be much higher in non-polar organic solvents. As the hydrocarbon chain length of an alcohol increases, its solubility in water decreases because the nonpolar alkyl portion outweighs the polar hydroxyl group's ability to form hydrogen bonds with water. quora.comresearchgate.net

Physical Properties: The long chain influences physical properties such as melting point, boiling point, and viscosity. These properties tend to increase with chain length due to stronger van der Waals forces between molecules.

Steric Hindrance: The bulky chain can create steric hindrance around the reactive diyne and hydroxyl groups, potentially slowing down reaction rates compared to smaller, analogous molecules.

Hydroxyl Group Position: The hydroxyl group is located at the C1 position, making it a primary alcohol. msu.edumsu.edu This position has specific implications for reactivity:

Nucleophilicity and Electrophilicity: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it a nucleophile. The carbon atom bonded to the oxygen is electrophilic due to the electronegativity of oxygen. msu.edumsu.eduyoutube.com

Site for Functionalization: The primary alcohol is a versatile functional handle. It can be easily oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification, etherification, or conversion to an alkyl halide. msu.edu

Table 2: Predicted Influence of Structural Components on Properties
Structural FeatureProperty InfluencedPredicted Effect for this compound
Long (C19) Alkyl ChainSolubility in WaterVery low, due to dominant hydrophobic character. quora.comresearchgate.net
Long (C19) Alkyl ChainBoiling PointHigh, due to strong intermolecular van der Waals forces. science.gov
Primary (C1) Hydroxyl GroupReactivityCan be oxidized to an aldehyde or carboxylic acid. msu.edu
Primary (C1) Hydroxyl GroupAcidityWeakly acidic, can be deprotonated to form a nucleophilic alkoxide. msu.edu

Stereochemical Effects on Reaction Selectivity and Pathway

Stereochemistry becomes a critical consideration when reactions involving this compound create new chiral centers. The original molecule is achiral. However, many of the reactions it can undergo, particularly at the diyne moiety, can lead to the formation of stereoisomers.

Addition Reactions: Addition of a reagent across one of the triple bonds can generate a double bond with either an (E) or (Z) configuration. The stereochemical outcome of such reactions is often dependent on the reaction mechanism and the catalysts used. researchgate.netnih.gov

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can create multiple new stereocenters simultaneously. The stereoselectivity of these reactions (the preference for forming one stereoisomer over another) is a key aspect. For example, in Diels-Alder reactions, there is often a preference for the endo product, but this can be influenced by substituents on both the diene and the dienophile. acs.org

Reactions at a Prochiral Center: If a reaction creates a chiral center from a prochiral sp2-hybridized carbon, such as in the reduction of a ketone that might be formed from the oxidation of a related secondary alcohol, the approach of the reagent from either face of the planar group can lead to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. libretexts.orglibretexts.org

Influence of a Pre-existing Chiral Center: If the this compound molecule were modified to contain a chiral center (for instance, if the hydroxyl group were at a different, non-terminal position), this existing chirality could direct the stereochemical outcome of subsequent reactions at the diyne moiety. This is known as diastereoselectivity, where one diastereomer is formed in preference to another. researchgate.netresearchgate.netpharmaguideline.com

The control of stereochemistry is paramount in the synthesis of complex molecules and natural products, where only one specific stereoisomer may exhibit the desired biological activity or material property. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Outcomes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. rsc.orgnih.gov For a molecule like this compound, QSPR could be employed to predict various properties without the need for experimental measurement, which is particularly useful for designing new molecules or screening large libraries of related compounds. nih.govtandfonline.com

A QSPR study involves calculating a set of numerical values, known as molecular descriptors, that encode structural information. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression.

For this compound, relevant descriptors would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., branching, size, shape).

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These quantify aspects of the electronic structure (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies). scielo.br

Constitutional Descriptors: These include simple counts of atoms, bonds, and functional groups.

Table 3: Example Descriptors and Properties for a QSPR Model of Diyne Alcohols
Descriptor TypeExample DescriptorProperty to be Predicted
ConstitutionalMolecular WeightBoiling Point
TopologicalWiener Index (describes branching)Viscosity
GeometricalSolvent Accessible Surface AreaAqueous Solubility
ElectronicDipole MomentReactivity in polar reactions
HybridLogP (Octanol-Water Partition Coefficient)Hydrophobicity

By building a QSPR model using a dataset of similar long-chain functionalized diynes, one could predict outcomes such as reaction rates, equilibrium constants, or physical properties like melting point for this compound.

Molecular Design Principles based on Structure-Reactivity Data

The knowledge gained from SAR/SPR studies of this compound provides a foundation for the rational design of new molecules with tailored properties. nih.gov The diyne, hydroxyl group, and alkyl chain can all be systematically modified to fine-tune the final molecule's function.

Polymer and Materials Science: The diyne moiety is a key building block for conjugated polymers. researchgate.netdntb.gov.ua By modifying the length of the alkyl chain or replacing the hydroxyl group with other functional groups, the solubility, processability, and electronic properties of the resulting polymers can be controlled. For example, attaching bulky end-groups can increase the stability of the resulting polyynes. researchgate.netacs.orgnih.gov

Organic Synthesis: this compound can serve as a versatile precursor in complex organic synthesis. The diyne can be used to construct aromatic or heterocyclic cores via cycloaddition reactions. nih.govwiley-vch.de The long alkyl chain can be incorporated into target molecules where hydrophobicity is desired, such as in the synthesis of certain natural products or molecular probes for biological membranes.

Self-Assembling Systems: The amphiphilic nature of the molecule (hydrophilic -OH head and hydrophobic diyne-alkyl tail) suggests potential applications in supramolecular chemistry. Modifications to the chain length and functional groups could be used to design molecules that self-assemble into specific nanostructures like micelles, vesicles, or monolayers.

The design process is iterative: structure-reactivity data informs the design of a new molecule, which is then synthesized and tested. The new data then refines the molecular design principles, leading to a more sophisticated understanding and control over chemical behavior. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 4,6 Nonadecadiyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4,6-Nonadecadiyn-1-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium-sized molecules like this compound. nih.gov DFT is employed to determine ground-state properties by calculating the electron density rather than the complex many-electron wavefunction.

Detailed DFT calculations can predict key structural parameters. nih.gov For this compound, this would involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles of the long alkyl chain, the diyne moiety, and the terminal alcohol group can be precisely calculated. Hybrid functionals like B3LYP, often paired with basis sets such as 6-311++G**, are commonly used for such structural calculations on organic molecules. nih.govnih.gov The electronic properties, including the distribution of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges, can also be determined, providing insight into the molecule's reactivity and intermolecular interaction sites.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterDescriptionPredicted Value
r(C4≡C5)Bond length of the first triple bond~1.21 Å
r(C6≡C7)Bond length of the second triple bond~1.21 Å
r(C5-C6)Bond length of the single bond between alkynes~1.38 Å
r(C-O)Bond length of the alcohol C-O bond~1.43 Å
∠(C3-C4-C5)Bond angle around the sp-hybridized carbon~178-180°
∠(C-O-H)Bond angle of the alcohol group~109°

While DFT is excellent for ground states, ab initio methods, which are based on first principles without empirical parameterization, are often more reliable for describing excited states and reaction pathways. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, like CCSD(T), provide higher accuracy, albeit at a greater computational expense. nih.govacs.org

For this compound, Time-Dependent DFT (TD-DFT) can be used as a cost-effective method to predict electronic excitation energies and UV-Vis absorption spectra. mdpi.com More accurate ab initio methods can be employed to study potential photochemical reactions or to verify the results from TD-DFT. mdpi.com These calculations can identify the nature of electronic transitions, such as π→π* transitions within the conjugated diyne system. Furthermore, these methods are crucial for mapping out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers, which is essential for understanding reaction kinetics and mechanisms. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgresearchgate.net For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as in a solvent or on a surface.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

ParameterDescription/Value
Force FieldGAFF or OPLS-AA
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-isobaric)
Temperature298.15 K (25 °C)
Pressure1 atm
Time Step2 fs
Simulation Duration100 ns - 1 µs
Non-bonded Cutoff10-12 Å

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are routinely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. scispace.com By calculating properties like vibrational frequencies or nuclear magnetic shieldings, theoretical spectra can be generated and compared with experimental data to confirm molecular structure and assign spectral features.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. nih.gov The calculation of harmonic frequencies can identify the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl chain, and the distinctive C≡C triple bond stretches of the diyne moiety. nih.govnih.gov While there is often a systematic error in calculated frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental results. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus, providing a powerful tool for structural elucidation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Unscaled)
-OHO-H Stretch~3650 - 3750
-CH₂-C-H Asymmetric/Symmetric Stretch~2950 - 3100
-C≡C-C≡C Stretch (Raman active)~2200 - 2300
-C-O-C-O Stretch~1050 - 1150

Computational Design and Screening of Novel this compound Derivatives

Computational chemistry enables the in silico design and screening of novel molecules before committing to costly and time-consuming synthesis. mdpi.com By systematically modifying the structure of this compound, researchers can explore how changes affect its properties and screen for derivatives with enhanced characteristics for specific applications, such as molecular electronics or materials science. rsc.org

For instance, the length of the alkyl chain could be varied, or different functional groups could be attached to the terminal alcohol or the end of the alkyl chain. nih.gov Quantum chemical calculations could then be used to predict how these modifications influence key electronic properties like the HOMO-LUMO gap, which is related to the molecule's conductivity and reactivity. polimi.it This high-throughput screening approach can rapidly identify promising candidates for further experimental investigation. For example, adding electron-withdrawing or electron-donating groups could be used to tune the electronic and optical properties of the diyne core. polimi.it

Table 4: Hypothetical Screening of this compound Derivatives and Predicted HOMO-LUMO Gap

Derivative ModificationRationalePredicted Effect on HOMO-LUMO Gap
Replace -OH with -NH₂Introduce electron-donating groupDecrease
Replace terminal -CH₃ with -NO₂Introduce electron-withdrawing groupDecrease
Extend conjugation (e.g., to a triyne)Increase π-system sizeDecrease significantly
Shorten alkyl chain (e.g., to C6)Reduce insulating componentMinor increase

Mechanistic Predictions via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products, including any intermediates and transition states. rsc.org

For this compound, computational methods could be used to predict the outcomes of various reactions involving the diyne or alcohol functionalities. For example, the mechanism of addition reactions across the triple bonds, such as hydration, halogenation, or hydroboration, could be investigated. nih.govacs.orgmdpi.com DFT and higher-level ab initio calculations can determine the structures of transition states and compute the activation energies for different competing pathways (e.g., syn vs. anti addition), thereby predicting the reaction's regioselectivity and stereoselectivity. acs.org This information is critical for understanding reaction outcomes and for designing selective synthetic routes.

Table 5: Hypothetical Energy Profile for a Reaction Step of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1 (TS1)First energy barrier+25.0
IntermediateStable intermediate species-5.0
Transition State 2 (TS2)Second energy barrier+15.0
ProductsFinal reaction products-20.0

Applications of 4,6 Nonadecadiyn 1 Ol in Advanced Materials Science

Precursors for Polymer and Oligomer Synthesis with Conjugated Systems

The diacetylene functionality within 4,6-nonadecadiyn-1-ol is the key to its utility in synthesizing polymers and oligomers with conjugated systems. These systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties. The topochemical polymerization of diacetylenes, typically initiated by UV radiation or thermal treatment in the solid state, leads to the formation of polydiacetylenes (PDAs). This process involves a 1,4-addition reaction across the diacetylene units of neighboring molecules, creating a highly conjugated polymer backbone of alternating double and triple bonds.

The general structure of a polydiacetylene is a family of conducting polymers closely related to polyacetylene. The polymerization is often accompanied by a distinct color change, providing a visual indication of the process.

The long alkyl chain of this compound imparts solubility and processability, making it a suitable candidate for the development of polymeric coatings. When applied to a surface, thin films of the monomer can be subjected to photopolymerization, creating a cross-linked and robust polydiacetylene coating. The resulting PDA films can exhibit interesting chromic properties, changing color in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), or exposure to specific chemicals (chemochromism).

These responsive coatings have potential applications in:

Smart packaging: To indicate changes in temperature or the presence of spoilage indicators.

Sensor applications: For the detection of volatile organic compounds or other analytes.

Protective layers: Offering a durable and potentially self-indicating barrier.

The hydroxyl group of this compound can be further functionalized to enhance adhesion to various substrates or to introduce additional properties to the coating.

Polydiacetylenes are a class of conducting polymers, although their conductivity is generally lower than that of other conjugated polymers like polyacetylene or polythiophene. The conductivity arises from the delocalization of π-electrons along the conjugated backbone. The long, insulating alkyl side chains of the polymer derived from this compound would likely result in a material with semiconducting properties rather than high metallic conductivity.

The electrical properties of these materials can be tuned by:

Doping: Introducing impurities to increase the number of charge carriers.

Molecular organization: Controlling the alignment of the polymer chains.

Research in this area focuses on creating materials for applications such as organic field-effect transistors (OFETs), sensors, and components in organic light-emitting diodes (OLEDs). The ability to process these polymers from solution is a significant advantage for fabricating thin-film electronic devices.

Building Blocks for Self-Assembled Structures and Nanomaterials

The amphiphilic nature of this compound, with its hydrophilic hydroxyl head and a long hydrophobic alkyl chain containing the diacetylene unit, makes it an excellent candidate for the construction of self-assembled structures and nanomaterials.

In polar solvents like water, molecules of this compound can spontaneously self-assemble into ordered supramolecular structures to minimize the unfavorable interactions between the hydrophobic tails and the solvent. These structures can include:

Micelles: Spherical aggregates with the hydrophobic tails in the core and the hydrophilic heads on the surface.

Vesicles: Bilayered spherical structures enclosing an aqueous core, also known as liposomes.

Langmuir-Blodgett films: Monolayers formed at the air-water interface that can be transferred to solid substrates.

Once these ordered assemblies are formed, the diacetylene units are held in close proximity and in a specific orientation, facilitating topochemical polymerization upon UV irradiation. This locks the structure in place, creating stable, polymerized nanomaterials with the conjugated PDA backbone embedded within the self-assembled architecture. These polymerized assemblies exhibit the characteristic blue-to-red color transition in response to environmental stimuli, making them useful for sensing applications.

The ability to form and subsequently polymerize self-assembled structures allows for the fabrication of a variety of functional nanostructures.

Interactive Data Table: Self-Assembled Nanostructures from Diacetylene Amphiphiles

NanostructureDescriptionMethod of FormationPotential Applications
Polymerized Vesicles Stable, hollow nanospheres with a PDA backbone integrated into the bilayer membrane.Self-assembly in aqueous solution followed by UV polymerization.Drug delivery, biosensors, nanoscale reaction vessels.
Self-Assembled Monolayers (SAMs) Ordered single layers of molecules on a solid substrate.Spontaneous adsorption from solution onto surfaces like gold or silicon.Surface modification, fabrication of electronic devices, biosensor platforms.
Nanotubes and Nanofibers Elongated, high-aspect-ratio structures.Controlled precipitation or self-assembly in specific solvent systems.Templates for nanowires, components in composite materials, sensors.

The terminal hydroxyl group of this compound is crucial for these applications as it can participate in hydrogen bonding, directing the self-assembly process and allowing for attachment to surfaces or other molecules.

Role in Specialty Chemical Production

Beyond its direct use in materials science, this compound can also serve as a valuable intermediate in the synthesis of other specialty chemicals. The diacetylene unit and the terminal alcohol offer multiple reactive sites for chemical modification.

For instance, similar diacetylene alcohols are used as precursors in the synthesis of complex organic molecules. One notable example is the use of 3,6-Nonadiyn-1-ol as a precursor to (E,Z)-3,6-nonadien-1-ol, a compound utilized in the flavor and fragrance industry. jaydevchemicals.com It also serves as an intermediate in the synthesis of insect pheromones. jaydevchemicals.com Analogously, this compound could be a starting material for the synthesis of long-chain, unsaturated alcohols, aldehydes, or carboxylic acids with specific biological activities or material properties.

The chemical versatility of this compound allows for transformations such as:

Hydrogenation: The triple bonds of the diacetylene can be selectively reduced to double or single bonds, leading to a variety of saturated and unsaturated long-chain alcohols.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

Coupling reactions: The terminal alkyne (if present after modification) or the hydroxyl group can be used in various coupling reactions to build more complex molecules.

This versatility makes this compound a useful platform molecule for accessing a range of specialty chemicals with potential applications in pharmaceuticals, agrochemicals, and other fine chemical industries.

Applications in Organic Optoelectronics and Photonics

The long-chain diacetylene structure of this compound serves as a fundamental building block for the creation of highly conjugated polymers known as polydiacetylenes (PDAs). These polymers are at the forefront of research in organic optoelectronics and photonics due to their unique electronic and optical properties. The polymerization of diacetylene monomers like this compound is typically achieved through a topochemical reaction in the solid state, initiated by UV or gamma radiation. This process results in a polymer with a repeating ene-yne backbone, which is responsible for its remarkable characteristics.

Polydiacetylenes derived from long-chain diacetylene alcohols exhibit significant third-order nonlinear optical (NLO) properties. dtic.mildtic.mil This makes them promising candidates for a variety of applications in photonics, where materials that can modulate light are essential. The extensive π-conjugation along the PDA backbone leads to large and ultrafast third-order effects, which are critical for developing all-optical switching and signal processing technologies. dtic.milresearchgate.net

The amphiphilic nature of this compound, with its hydrophilic hydroxyl head and hydrophobic alkyl tail, facilitates the self-assembly of the monomer into well-ordered structures such as Langmuir-Blodgett films or vesicles. nih.gov This pre-organization is crucial for effective topochemical polymerization. The ability to control the molecular packing through self-assembly allows for the tuning of the resulting polymer's optical properties.

One of the most notable features of polydiacetylenes is their chromic response. They can undergo a color change from blue to red in response to external stimuli such as temperature (thermochromism), solvent exposure (solvatochromism), or mechanical stress (mechanochromism). nasa.gov This change in color is associated with a conformational change in the polymer backbone, which alters the effective conjugation length and, consequently, the material's absorption spectrum. nih.gov This property is being explored for the development of sensors and smart materials.

The table below summarizes some of the key optical properties of polydiacetylenes derived from amphiphilic diacetylene monomers and their potential applications in optoelectronics and photonics.

PropertyDescriptionPotential Applications
Third-Order Nonlinearity The refractive index and absorption coefficient change with the intensity of incident light.All-optical switching, optical limiting, phase modulation. researchgate.net
Chromism Reversible color change from blue to red upon external stimuli.Chemical and biological sensors, smart coatings, temperature indicators. nih.govnasa.gov
Fluorescence Emission of light upon absorption of radiation. The red phase of PDAs is often fluorescent.Bioimaging, fluorescent probes for detecting analytes. nih.gov
Photoconductivity Increase in electrical conductivity when exposed to light.Photodetectors, organic solar cells.

Detailed research has demonstrated the potential of polydiacetylene-based materials in various advanced applications. For instance, nanocomposites of PDA and silica (B1680970) have been synthesized, exhibiting enhanced mechanical robustness and unique thermo-, mechano-, and solvatochromic properties. nasa.gov These composites are optically transparent and show promise for integration into devices and microsystems. nasa.gov

Furthermore, the ability to pattern polydiacetylene films on a microscale using photolithography opens up possibilities for the fabrication of polymeric electrodes and other micro-optical components. acs.org The development of novel polydiacetylenes with specific side groups is also an active area of research, aiming to tailor their properties for both second and third-order nonlinear optical applications. dtic.mildtic.mil The table below presents some research findings on the nonlinear optical properties of specific polydiacetylene systems.

Polydiacetylene SystemNonlinear Optical PropertyResearch Finding
PDA with NLO chromophoric substituentSecond and Third-Order NLOMaterials exhibit both second and third-order NLO properties, with the potential for stable, high-performance NLO materials. dtic.mildtic.mil
PDA/silica nanocompositesTunable optical responseThe nanostructured inorganic host alters the polymerization behavior and leads to unique thermo-, mechano-, and solvatochromic properties. nasa.gov
Pure bluish-green phase (PBG) PDAEnhanced conjugation and tunable NLO absorptionAchieved through deliberate annealing, leading to a remarkably long effective conjugation length and tunable third-order nonlinear optical absorption. rsc.org

Biosynthetic Considerations and Analogues of 4,6 Nonadecadiyn 1 Ol

Hypothetical Biosynthetic Pathways for Long-Chain Acetylenic Alcohols

The biosynthesis of long-chain acetylenic alcohols like 4,6-nonadecadiyn-1-ol is understood to originate from fatty acid metabolism. nih.govutexas.edu Isotopic tracer experiments have demonstrated that the majority of polyacetylenic natural products are derived from fatty acid and polyketide precursors. nih.govutexas.edu The pathways involve a series of chain elongations and desaturation steps to produce the characteristic long chain and the diyne functionality.

The general biosynthesis of long-chain alcohols begins with the formation of fatty acyl-acyl carrier proteins (FA-ACPs). researchgate.net These molecules are then converted to free fatty acids and fatty acyl-coenzyme A (FA-CoA). The carbon chains can be elongated through several known pathways, often utilizing acetyl-CoA as a carbon source to extend the chain. researchgate.netnih.gov For instance, in engineered microbes, the biosynthesis of fatty alcohols starts with the formation of fatty acyl-ACPs, which are then processed by thioesterases and acyl-CoA synthases. researchgate.net

The introduction of the alcohol functional group is a critical step. In some microorganisms, this is achieved through the reduction of a fatty acyl-CoA or fatty acyl-ACP to the corresponding aldehyde, which is then further reduced to a primary alcohol. This process is catalyzed by enzymes such as fatty acid reductases (FARs). nih.gov The production of very-long-chain fatty acid (VLCFA)-derived chemicals, such as docosanol (C22), has been established in yeast by expressing a specific fatty acid reductase. nih.gov

The formation of the acetylenic (triple) bonds is believed to occur via desaturation of existing carbon-carbon single or double bonds. The enzymes responsible for this transformation are known as desaturases. utexas.edu These reactions typically occur at the endoplasmic reticulum. nih.gov While the precise mechanisms for introducing the conjugated diyne system in this compound are not fully elucidated, it is hypothesized to involve sequential desaturation steps starting from a saturated fatty acid precursor, such as stearic acid or a related long-chain fatty acid.

A hypothetical pathway can be envisioned as follows:

De Novo Fatty Acid Synthesis: Formation of a C18 or C19 fatty acid precursor.

Chain Elongation: If necessary, the carbon chain is elongated to the required 19-carbon length. researchgate.net

Desaturation: A series of enzymatic desaturation reactions introduce double and then triple bonds at the Δ4 and Δ6 positions.

Terminal Reduction: The carboxylic acid at the C-1 position is reduced to a primary alcohol, yielding this compound.

Enzymatic Synthesis and Biocatalysis for Diyne Formation

The formation of the diyne moiety is a key biosynthetic step, accomplished by specialized enzymes. Biocatalysis, the use of enzymes or microbial cells for chemical transformations, offers a highly selective and efficient means of performing complex reactions like diyne synthesis. nih.govyoutube.com

Key Enzymes in Polyacetylene Biosynthesis: The primary enzymes implicated in the formation of acetylenic bonds in natural products are desaturases . utexas.edu These enzymes are responsible for introducing unsaturation into fatty acid chains. The formation of a triple bond is an energetically demanding process, and it is proposed to occur through successive dehydrogenation steps, potentially from an olefinic precursor. Research into the metabolism of polyacetylenes has led to the cloning of genes responsible for their biosynthesis in various organisms, including plants and fungi, further implicating desaturases in this process. utexas.edu

Biocatalytic Approaches: The field of biocatalysis is rapidly advancing, with enzyme engineering and directed evolution enabling the development of biocatalysts for reactions not found in nature. nih.govrsc.org While specific enzymes for the in vitro synthesis of this compound are not yet commercially available, the principles of biocatalysis provide a roadmap for their development.

Enzyme Engineering: Natural enzymes can be modified to enhance their stability, alter their substrate specificity, or introduce new catalytic functions. nih.gov For example, a desaturase could be engineered to specifically act on a C19 fatty acid precursor to generate the 4,6-diyne structure.

Whole-Cell Biotransformation: This approach uses genetically engineered microorganisms to produce the desired compound. By introducing the necessary biosynthetic genes into a host like E. coli or Saccharomyces cerevisiae, a metabolic pathway can be constructed to convert simple carbon sources into long-chain acetylenic alcohols. nih.govrsc.org This strategy bypasses the need to isolate and purify individual enzymes.

The development of biocatalysts for diyne formation is an active area of research, driven by the potential for sustainable and selective synthesis of complex natural products. rsc.org

Related Naturally Occurring Polyynes and Acetylenic Lipids

This compound belongs to a large and diverse class of natural products known as polyynes or polyacetylenes. wikipedia.org These compounds are characterized by the presence of one or more carbon-carbon triple bonds and are found in a wide variety of organisms, including plants, fungi, and marine invertebrates. nih.govmathewsopenaccess.comnih.gov Many of these related compounds exhibit significant biological activities. nih.govmathewsopenaccess.com

Below is a table of selected naturally occurring polyynes and acetylenic lipids that share structural similarities or biosynthetic origins with this compound.

Compound NameNatural Source(s)Key Structural Features
Falcarindiol Carrots (Daucus carota), Celery, Parsley, GinsengC17 aliphatic diacetylene with two hydroxyl groups
Oenanthotoxin Water dropwort (Oenanthe crocata)C17 polyacetylenic diol, highly toxic
Cicutoxin Water hemlock (Cicuta maculata)C17 polyacetylenic diol, highly toxic
Ichthyothereol Ichthyothere terminalisC14 polyacetylene, highly toxic to fish
Thiarubrine B Giant Ragweed (Ambrosia trifida)Contains a dithiin ring and diyne and enyne moieties
Dehydromatricaria ester Artemisia vulgarisC10 polyyne with a methyl ester group
8,10-Octadecadiynoic acid Paramacrolobium coeruleum (legume)C18 fatty acid with a diyne unit

This table is interactive. You can sort the columns by clicking on the headers.

These compounds illustrate the structural diversity within the polyacetylene family. They vary in chain length, degree of unsaturation (number of triple and double bonds), and the presence of other functional groups such as hydroxyls, epoxides, or aromatic rings. The study of these analogues provides insight into the structure-activity relationships and the biosynthetic machinery capable of producing such complex lipids. nih.gov

Biomimetic Synthesis Approaches

Biomimetic synthesis is a field of organic chemistry that aims to replicate nature's synthetic strategies in the laboratory. wikipedia.org This approach can lead to more efficient and elegant syntheses of complex natural products by mimicking proposed biosynthetic pathways or specific enzymatic transformations. wikipedia.org

For polyynes like this compound, a biomimetic approach would likely start from a long-chain fatty acid or alcohol and introduce the diyne functionality using methods that parallel the proposed action of desaturase enzymes. While traditional organic synthesis of polyynes has relied heavily on coupling reactions, modern methods are emerging that offer new possibilities.

Key Synthetic Strategies:

Oxidative Coupling: Early efforts in polyyne synthesis utilized copper-catalyzed oxidative acetylenic coupling reactions, such as the Glaser, Eglinton, or Hay couplings. nih.govresearchgate.net These methods involve the dimerization of terminal alkynes to form a symmetrical 1,3-diyne. While not strictly biomimetic, they are a foundational method for creating the diyne core structure.

Cross-Coupling Reactions: More advanced methods allow for the synthesis of unsymmetrical diynes. The Cadiot-Chodkiewicz coupling, for example, reacts a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt to form a diyne. researchgate.net Transition-metal-catalyzed alkynylation reactions have significantly expanded the ability to access natural polyynes. nih.gov

Inspired by Biosynthesis: A true biomimetic synthesis might involve a stepwise dehydrogenation of an alkane or alkene precursor. While catalytically challenging, research into C-H activation and functionalization is a step in this direction. For instance, methods for the direct installation of a methylene (B1212753) group at the α-position of an alkyne have been developed, resembling a synthetic equivalent to certain biosynthetic steps. acs.org

The elegance of biomimetic synthesis was demonstrated in the total synthesis of proto-daphniphylline, where a complex cascade reaction mimicking a proposed biosynthetic pathway from squalene (B77637) formed multiple rings and stereocenters in a single step. wikipedia.org Applying similar thinking to polyacetylene synthesis could involve developing catalytic systems that perform sequential desaturations on a lipid substrate, closely mimicking the natural enzymatic process. This remains a significant but attractive challenge in synthetic organic chemistry.

Emerging Research Avenues and Future Directions for 4,6 Nonadecadiyn 1 Ol Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Table 1: Conceptual AI-Driven Design of 4,6-Nonadecadiyn-1-ol Derivatives This interactive table illustrates how AI could predict the properties of hypothetical derivatives, guiding researchers toward molecules with desired functions.

Molecular Descriptor (Input)Predicted Property (Output)Potential Application
Increased alkyl chain lengthHigher lipophilicity, potential for self-assemblyOrganic electronics, drug delivery
Addition of a carboxylic acid groupEnhanced water solubility, metal chelationBiocompatible sensors, targeted therapeutics
Fluorination of the alkyl chainAltered electronic properties, increased stabilityAdvanced polymers, stable molecular wires
Conversion of -OH to an esterModified biological activity, pro-drug potentialMedicinal chemistry

Development of High-Throughput Synthesis and Screening Platforms

Once synthesized, these libraries can be screened "on-the-fly" for various functions. nih.gov For instance, screening for antibacterial activity is a promising avenue, as naturally occurring asymmetric polyacetylenes have demonstrated antimicrobial properties. nih.gov Similarly, high-throughput screening can identify derivatives that exhibit desirable characteristics for materials science, such as the ability to form stable, ordered thin films or to act as precursors for novel carbon allotropes like graphdiyne. nih.govresearchgate.net

Table 2: Hypothetical Library of this compound Analogues for HTS This table outlines a potential library design for exploring structure-activity relationships.

Base StructureModification SiteReagent ClassNumber of VariantsProperty to Screen
This compoundC1-HydroxylAcyl Chlorides96Antibacterial Activity
This compoundC1-HydroxylIsocyanates96Polymerization Potential
This compoundTerminal Alkyne (via coupling)Aryl Halides96Photophysical Properties
This compoundInternal Alkynes (via cycloaddition)Azides96Anticancer Activity

Exploration of Unconventional Reactivity Modes

The conjugated diyne system is a hub of rich chemical reactivity. While classic reactions like Glaser or Cadiot-Chodkiewicz couplings are well-understood for diyne synthesis, future research will delve into more unconventional transformations. researchgate.net This includes exploring catalyst-controlled, site-selective functionalization, where a specific catalyst and ligand set can direct a reaction to one of the four sp-hybridized carbons of the diyne core, a challenging feat that opens pathways to previously inaccessible isomers. nih.gov

Transition metal catalysis is expected to play a major role in uncovering novel reactivity, such as C-H functionalization of the adjacent alkyl chain or the development of new cycloaddition cascades to build complex heterocyclic structures. nih.gov The generation of unique intermediates, such as cobaltacyclobutenes, could lead to the stereoselective synthesis of complex polyenes from the diyne scaffold. acs.org The hydroxyl group can also be leveraged as an internal directing group to influence the regioselectivity of these transformations.

Advanced In Situ Spectroscopic Characterization Techniques

Understanding the mechanisms behind novel reactions requires sophisticated analytical tools. The application of advanced in situ spectroscopic techniques will be critical for elucidating the transient intermediates and complex kinetics that govern the chemistry of this compound. Techniques such as in situ Raman, Fourier-transform infrared (FTIR), and electron paramagnetic resonance (EPR) spectroscopy can provide real-time snapshots of a reaction as it proceeds. acs.org

For example, these methods could be used to monitor the topochemical polymerization of this compound derivatives in a self-assembled monolayer, providing insights into the formation of highly ordered polydiacetylene films. They could also be used to detect and characterize short-lived, paramagnetic copper(II) intermediates in oxidative coupling reactions, helping to refine reaction conditions and improve catalyst design. acs.orgacs.org

Table 3: Application of In Situ Spectroscopy to this compound Reactions

Spectroscopic TechniqueResearch QuestionExpected Insight
In Situ Raman SpectroscopyHow does the diyne bond vibrate during polymerization?Real-time tracking of conjugation length and polymer growth.
In Situ FTIR SpectroscopyWhat is the role of the hydroxyl group in a directed reaction?Detection of hydrogen bonding or coordination to a metal center.
In Situ EPR SpectroscopyAre radical intermediates involved in a new C-H activation reaction?Identification and characterization of paramagnetic species.
In Situ X-ray AbsorptionWhat is the oxidation state and coordination of a metal catalyst?Mechanistic details of the catalytic cycle.

Expansion into Interdisciplinary Research Areas

The unique combination of a long aliphatic chain, a rigid diyne rod, and a polar hydroxyl headgroup makes this compound an ideal candidate for applications that span multiple scientific disciplines.

Materials Science : The compound can serve as a building block for graphdiyne, a 2D carbon allotrope with promising electronic and optical properties. nih.govresearchgate.net The hydroxyl group allows for directed assembly on surfaces like silica (B1680970) or metal oxides, creating organized monolayers that can be polymerized into functional thin films for sensing or catalysis.

Molecular Electronics : Oligoynes and polyynes are considered prime candidates for use as molecular wires due to their π-conjugated systems. rsc.org Derivatives of this compound could be synthesized and studied for their charge transport properties at the single-molecule level, contributing to the development of next-generation electronic components. rsc.org

Biomedical Applications : Building on the known biological activity of polyynes, derivatives of this compound could be explored as new therapeutic agents. wm.edunih.gov The long alkyl chain is suitable for incorporation into lipid bilayers, suggesting potential applications in drug delivery systems or as probes for studying cell membranes.

Collaborative Research Initiatives in Diyne Chemistry

The multifaceted potential of this compound necessitates a departure from siloed research efforts. Future progress will be driven by large-scale, collaborative initiatives that bring together experts from diverse fields. Such initiatives would create a synergistic environment where synthetic chemists, computational scientists, materials engineers, and biologists can work in concert. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Nonadecadiyn-1-ol, and how can researchers validate the purity of synthesized batches?

  • Methodology : Begin with retrosynthetic analysis to identify precursors (e.g., alkynols or diyne intermediates). Employ palladium- or copper-catalyzed cross-coupling reactions for diyne formation. Validate purity using HPLC (≥95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) to detect trace impurities. Confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy, comparing peaks to literature data for analogous diynols .
  • Data Validation : Include raw chromatograms and spectral assignments in appendices, following IUPAC guidelines for reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure, and how should conflicting spectral data be resolved?

  • Methodology : Combine 1^1H NMR (to confirm hydroxyl proton integration), 13^13C NMR (for carbon backbone analysis), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Resolve ambiguities (e.g., overlapping signals) via 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .
  • Contradiction Management : Cross-validate with X-ray crystallography (if crystalline) or compare to structurally similar compounds in databases like PubChem or NIST Chemistry WebBook .

Q. How can researchers design experiments to assess the compound’s reactivity under controlled conditions?

  • Experimental Design : Conduct kinetic studies under inert atmospheres (argon/glovebox) to monitor oxidation or hydration. Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. For catalytic applications, test reaction yields with varying substrates (e.g., Grignard reagents) and track diyne stability via TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Framework : Follow GHS-compliant protocols: use fume hoods for vapor control, wear nitrile gloves, and employ spill-containment trays. In case of skin contact, rinse with water for 15+ minutes and seek medical evaluation for persistent irritation. Store in sealed containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions (e.g., over-reduction or polymerization)?

  • Optimization Strategy : Perform Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use in situ FT-IR to monitor reaction progress and quench intermediates at optimal timepoints. Compare yields across solvent systems (e.g., THF vs. DMF) and employ radical inhibitors (e.g., BHT) to suppress polymerization .

Q. What analytical approaches resolve contradictions in spectral data for diynol derivatives, particularly in complex matrices?

  • Advanced Techniques : Apply hyphenated methods (LC-MS/MS) to separate co-eluting impurities. For unresolved NMR signals, use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to shift peak positions. Validate via isotopic labeling (e.g., 2^2H/13^13C-enriched analogs) to confirm signal assignments .

Q. How can computational modeling predict the environmental impact of this compound degradation byproducts?

  • Methodology : Use QSAR models to estimate biodegradation pathways and ecotoxicity. Simulate hydrolysis/oxidation products via Gaussian or ORCA software, comparing to EPA’s ECOTOX database. Validate experimentally using LC-QTOF-MS to identify transformation products in aqueous matrices .

Q. What interdisciplinary methods evaluate the compound’s stability in polymer matrices or lipid bilayer systems?

  • Interdisciplinary Design : For polymer studies, employ DSC and rheology to assess thermal stability and phase behavior. In lipid systems, use Langmuir-Blodgett troughs to measure monolayer collapse pressures and fluorescence microscopy to track membrane integration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.